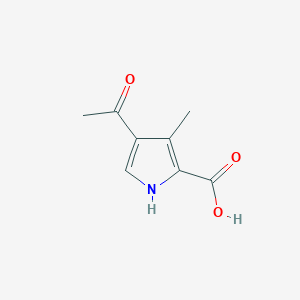
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride is an organic compound that features a phenyl ring substituted with two bromine atoms and an amine group
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild conditions . This reaction is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by amination. The use of continuous flow reactors can enhance the efficiency and safety of these processes by providing better control over reaction conditions and reducing the risk of hazardous by-products.
化学反応の分析
Types of Reactions
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
科学的研究の応用
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the amine group can form hydrogen bonds with target molecules, further modulating its biological activity.
類似化合物との比較
Similar Compounds
(1S)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride: Similar structure but with chlorine atoms instead of bromine.
(1S)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride: Contains fluorine atoms instead of bromine.
(1S)-1-(2,5-diiodophenyl)ethan-1-amine hydrochloride: Features iodine atoms in place of bromine.
Uniqueness
The presence of bromine atoms in (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride imparts unique chemical properties, such as higher molecular weight and different electronic effects compared to its chlorinated, fluorinated, or iodinated analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications.
特性
分子式 |
C8H10Br2ClN |
|---|---|
分子量 |
315.43 g/mol |
IUPAC名 |
(1S)-1-(2,5-dibromophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
InChIキー |
GOUSNAUJBOQZLB-JEDNCBNOSA-N |
異性体SMILES |
C[C@@H](C1=C(C=CC(=C1)Br)Br)N.Cl |
正規SMILES |
CC(C1=C(C=CC(=C1)Br)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


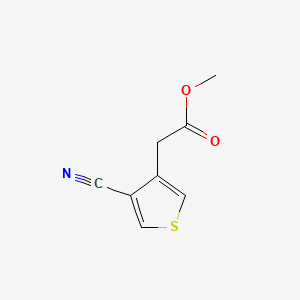
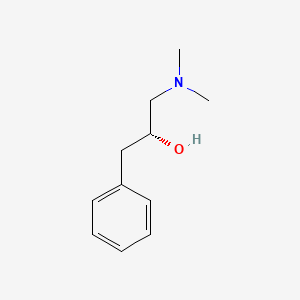

amine hydrochloride](/img/structure/B13454074.png)
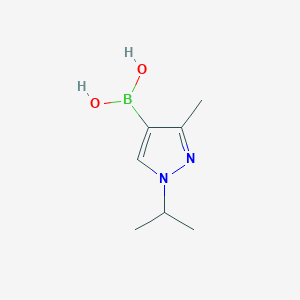

![{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454089.png)
![{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454095.png)

![N-{4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-methylpyrimidin-5-yl}-2-methoxypyridine-3-carboxamide](/img/structure/B13454103.png)
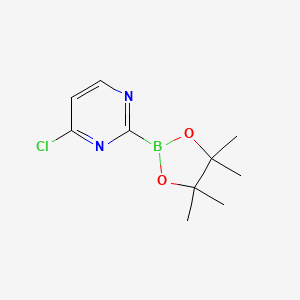
![1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B13454116.png)
